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Compound of Interest

Compound Name: m-PEG4-Amine

Cat. No.: B1677522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG4-Amine (methoxy-polyethylene glycol-amine) is a heterobifunctional linker molecule

integral to modern bioconjugation and drug development. Its structure, featuring a methoxy-

terminated tetra-polyethylene glycol (PEG) chain and a terminal primary amine, provides a

unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide

offers a comprehensive overview of the chemical properties, specifications, and common

applications of m-PEG4-Amine, complete with detailed experimental protocols and visual

workflows to support researchers in their laboratory work.

The primary amine group serves as a versatile reactive handle for conjugation to various

functional groups, including carboxylic acids, activated esters (such as N-hydroxysuccinimide

esters), and carbonyls (aldehydes and ketones). The PEG spacer enhances the solubility and

pharmacokinetic properties of the resulting conjugates, making m-PEG4-Amine a valuable tool

in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications
m-PEG4-Amine is a well-defined, monodisperse compound, ensuring reproducibility in

conjugation reactions. Its key properties and specifications, compiled from various suppliers,

are summarized below.
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Chemical Identity
Property Value

Chemical Name
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic

acid

Synonyms
Methoxy-PEG4-Amine, (2-{2-[2-(2-

Aminoethoxy)ethoxy]ethoxy}ethoxy)methane

CAS Number 85030-56-4[1]

Molecular Formula C₉H₂₁NO₄[1]

Molecular Weight 207.27 g/mol [2]

Physicochemical Properties
Property Value

Appearance Colorless to pale yellow oil or liquid[2]

Purity Typically >95% to >98%[1]

Solubility
Soluble in water, DMSO, DMF, DCM, THF, and

Acetonitrile[2]

Storage
Recommended storage at -20°C, protected from

light[1][3]

Key Applications and Experimental Protocols
The primary amine of m-PEG4-Amine is a nucleophile that readily participates in several

conjugation reactions. Below are detailed protocols for its most common applications.

Amide Bond Formation with Carboxylic Acids (EDC/NHS
Coupling)
This is a widely used method to conjugate m-PEG4-Amine to proteins, surfaces, or molecules

containing carboxylic acid groups. The reaction proceeds via the activation of the carboxyl

group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),
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often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)

to form a more stable amine-reactive intermediate.

Materials:

m-PEG4-Amine

Carboxylated surface (e.g., nanoparticles, beads)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.

Activation of Carboxyl Groups:

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

Add EDC and Sulfo-NHS to the surface suspension. A typical starting molar ratio is a 10-

fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the carboxyl groups on

the surface.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Washing: Centrifuge the activated surface and wash 2-3 times with ice-cold Activation Buffer

to remove excess EDC and Sulfo-NHS.

Conjugation:
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Immediately resuspend the activated surface in Conjugation Buffer.

Add m-PEG4-Amine to the suspension. A 10- to 50-fold molar excess of m-PEG4-Amine
relative to the carboxyl groups is a good starting point.

Incubate for 2 hours at room temperature with gentle mixing.

Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30

minutes at room temperature to block any unreacted NHS-ester sites.

Final Washes: Wash the conjugated surface 3-4 times with Wash Buffer to remove unreacted

m-PEG4-Amine and quenching reagents.
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EDC/NHS Coupling Workflow
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Reaction with Activated NHS Esters
m-PEG4-Amine reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable

amide bonds. This reaction is highly specific for primary amines and proceeds under mild

conditions. The optimal pH for this reaction is typically between 7 and 9.[4]

Materials:

m-PEG4-Amine

Molecule containing an NHS ester

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate

buffer, pH 8.3

Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Reactants:

Dissolve the NHS-ester-containing molecule in anhydrous DMSO or DMF to prepare a

concentrated stock solution (e.g., 10-50 mM).

Dissolve m-PEG4-Amine in the Reaction Buffer.

Conjugation:

Add the NHS ester stock solution to the m-PEG4-Amine solution. A 1.1 to 2-fold molar

excess of the NHS ester is a common starting point. The final concentration of the organic

solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction

progress can be monitored by techniques like HPLC or mass spectrometry.
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Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30

minutes at room temperature to hydrolyze any unreacted NHS ester.

Purification: Purify the conjugate from excess reagents and byproducts using an appropriate

method, such as size-exclusion chromatography (SEC) or dialysis for larger molecules, or

reverse-phase HPLC for smaller conjugates.
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NHS Ester Reaction Workflow

Reductive Amination with Aldehydes and Ketones
m-PEG4-Amine can be conjugated to molecules containing aldehydes or ketones through

reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff

base (imine), which is then reduced to a stable secondary amine using a mild reducing agent.

Materials:

m-PEG4-Amine

Aldehyde- or ketone-containing molecule

Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

(NaBH₃CN)

Acetic Acid (optional, as a catalyst)

Procedure:

Reaction Setup: Dissolve the aldehyde/ketone-containing molecule (1 equivalent) and m-
PEG4-Amine (1.2 equivalents) in the reaction solvent under an inert atmosphere (e.g.,

nitrogen or argon).

Imine Formation: Stir the mixture at room temperature for 1-2 hours. A small amount of

acetic acid can be added to catalyze imine formation.

Reduction: Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction

mixture.

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC

or LC-MS until the starting material is consumed (typically 2-24 hours).

Work-up:
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Quench the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

One-Pot Reaction

Work-up & Purification
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Stable Secondary Amine

Add Reducing Agent
(e.g., STAB)

2-24h, RT Aqueous Work-up Column Chromatography Final Conjugate
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Reductive Amination Logical Flow

Application in Drug Development
m-PEG4-Amine is a crucial building block in the synthesis of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)
In ADC development, m-PEG4-Amine can be used as a component of a larger linker structure

that connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can

improve the solubility and stability of the ADC.[3] The amine functionality allows for its

incorporation into the linker through amide bond formation.
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Generalized ADC Synthesis Workflow

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker

connecting them. m-PEG4-Amine is an ideal building block for constructing these linkers due

to its defined length, flexibility, and hydrophilicity, which can influence the formation and stability

of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]
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Generalized PROTAC Synthesis Workflow

Conclusion
m-PEG4-Amine is a versatile and valuable reagent for researchers in chemistry, biology, and

drug development. Its well-defined structure, combined with the reactivity of its terminal amine

and the beneficial properties of the PEG spacer, makes it a powerful tool for creating novel

bioconjugates and therapeutic agents. The protocols and workflows provided in this guide offer

a solid foundation for the successful application of m-PEG4-Amine in a variety of research

settings. As with any chemical reaction, optimization of the specific conditions for each unique

application is recommended to achieve the desired outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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